molecular formula C10H15NO2 B3049191 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 1972-03-8

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3049191
CAS No.: 1972-03-8
M. Wt: 181.23 g/mol
InChI Key: NRQVXWNPFZZDMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of camphor with ammonia or amines under specific conditions to form the desired bicyclic structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups into the bicyclic structure .

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins involved in various biological pathways .

Properties

IUPAC Name

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(13)11-7(6)12/h6H,4-5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVXWNPFZZDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941476
Record name 4-Hydroxy-1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1972-03-8
Record name 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1972-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphorimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMPHORIMIDE(1,8,8-TRIMETHYL-3-AZABICYCLO(3.2.1)OCTANE-2,4-DIONE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 3
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 4
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 5
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 6
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

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